molecular formula C17H17ClN2O B2836248 (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide CAS No. 77871-53-5

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide

Cat. No. B2836248
CAS RN: 77871-53-5
M. Wt: 300.79
InChI Key: MORJPKGIPPULPU-QBFSEMIESA-N
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Description

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide, also known as 4-chlorobenzylidenamino-3-benzylaminobut-2-enamide, is an organic compound that has been used in various scientific research applications. It is an amide, a type of chemical compound comprised of an organic acid and an organic base. It has a molecular formula of C14H14ClN2O and a molecular weight of 263.7 g/mol. This compound has been studied for its potential applications in drug design, as well as its biochemical and physiological effects.

Scientific Research Applications

Zika Virus Inhibition

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide and related compounds have been identified as potent inhibitors of Zika virus (ZIKV) replication. A study elucidated that a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), selectively inhibits ZIKV replication by preventing the formation of the viral replication compartment in the endoplasmic reticulum. This inhibition mechanism offers a promising approach for developing antiviral treatments against ZIKV to mitigate severe complications and potential outbreaks (Riva et al., 2021).

Chemical Characterization and Structure

The compound has been synthesized and characterized in detail. Through condensation reaction of benzoylacetone and 4-chloroaniline, catalyzed by formic acid, it was prepared in good yield. Characterization involved various spectroscopic techniques, revealing its crystal structure and thermal properties, which showed distinct endothermic peaks corresponding to melting and boiling points, indicating stability and a specific crystalline structure (Patil et al., 2012).

Antitumor Activities

Enamides derived from similar structural frameworks have shown promising antitumor activities. For instance, derivatives synthesized from reactions involving enamides demonstrated significant anticancer activity against human lung cancer cell lines and normal human lung fibroblast cell lines, highlighting their potential in chemotherapy applications (Sakr et al., 2020).

Synthesis and Enantioselective Hydrogenation

Enamides, including structures closely related to (Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide, have been synthesized and subjected to enantioselective hydrogenation, achieving high enantiomeric excess. This synthesis route emphasizes the potential of enamides in producing chiral molecules, which are crucial in the development of enantioselective drugs (Zhou et al., 2005).

Antibacterial and Anticonvulsant Activities

Research on enaminones, including structures related to the subject compound, has revealed their antibacterial and anticonvulsant properties. These findings suggest a wide spectrum of biological activities that could be harnessed for developing new therapeutic agents (Scott et al., 1993).

properties

IUPAC Name

(Z)-3-(benzylamino)-N-(4-chlorophenyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-13(19-12-14-5-3-2-4-6-14)11-17(21)20-16-9-7-15(18)8-10-16/h2-11,19H,12H2,1H3,(H,20,21)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORJPKGIPPULPU-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC=C(C=C1)Cl)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=C(C=C1)Cl)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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